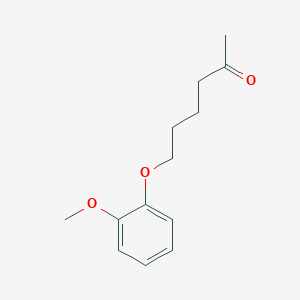

6-(2-Methoxyphenoxy)hexan-2-one

Beschreibung

6-(2-Methoxyphenoxy)hexan-2-one is a ketone derivative characterized by a hexan-2-one backbone substituted with a 2-methoxyphenoxy group at the sixth carbon. Notably, it is listed as a discontinued product by CymitQuimica, limiting its current commercial availability .

Eigenschaften

IUPAC Name |

6-(2-methoxyphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-11(14)7-5-6-10-16-13-9-4-3-8-12(13)15-2/h3-4,8-9H,5-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLQEOXZNBJCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- 6-(2-Methoxyphenoxy)hexan-2-one: Features a 2-methoxyphenoxy group attached to hexan-2-one. The ether linkage and methoxy substituent enhance aromatic interactions and polarity compared to simpler ketones.

- 6-Chlorohexan-2-one (CAS 10226-30-9): Substituted with a chlorine atom instead of the methoxyphenoxy group. The electron-withdrawing Cl increases electrophilicity, making it more reactive in nucleophilic substitutions .

- 6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one: Contains a hydroxyl and methoxy group on the phenyl ring. The phenolic -OH group introduces hydrogen-bonding capacity, influencing solubility and biological activity .

- Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate): Shares the 2-methoxyphenoxy moiety but incorporates a carbamate ester and hydroxyl group, enabling muscle relaxant properties via adrenoceptor interactions .

Table 1: Structural Comparison

| Compound | Key Functional Groups | Substituent Position | Molecular Features |

|---|---|---|---|

| 6-(2-Methoxyphenoxy)hexan-2-one | Ketone, aromatic ether, methoxy | C6 of hexan-2-one | Moderate polarity, aromaticity |

| 6-Chlorohexan-2-one | Ketone, chloroalkyl | C6 of hexan-2-one | High reactivity, electrophilic |

| 6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one | Ketone, phenolic -OH, methoxy | C6 of hexan-2-one | Hydrogen-bond donor, higher solubility |

| Methocarbamol | Carbamate, hydroxyl, methoxyphenoxy | Propyl chain | Bioactive, muscle relaxant |

Physicochemical Properties

- Boiling Point and Solubility: Hexan-2-one (CAS 591-78-6) has a boiling point of ~127°C and moderate water solubility. The addition of a 2-methoxyphenoxy group likely increases molecular weight and reduces volatility while enhancing lipophilicity . In contrast, 6-chlorohexan-2-one exhibits higher density and polarity due to the chlorine atom .

- Stability: The methoxyphenoxy group in 6-(2-Methoxyphenoxy)hexan-2-one may render it susceptible to acid-catalyzed ether cleavage or oxidative degradation. Comparatively, β-O-4 bond cleavage in related methoxyphenoxy ethanones occurs under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), suggesting similar reactivity for the target compound .

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.